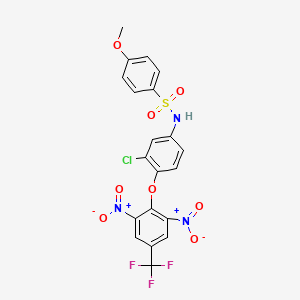

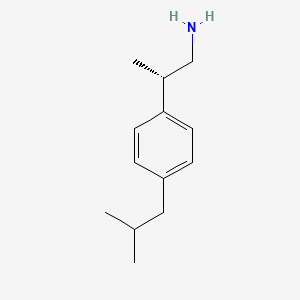

19-(tert-Butoxy)-19-oxononadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, aiming to introduce specific functional groups or modify the molecular structure to achieve desired properties. For instance, the synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid demonstrates a method to incorporate antioxidant properties through specific functional groups, highlighting the versatility and complexity of synthetic strategies in this domain (Vladimir I. Lodyato et al., 2003).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior of compounds in various environments and reactions. Techniques such as X-ray diffraction analysis provide invaluable insights into the molecular geometry, facilitating the development of new compounds with tailored properties. For example, the structure of tert-Butyl-NNO-azoxyacetonitrile was elucidated to facilitate its use in synthesizing nitrogen heterocycles, demonstrating the importance of structural analysis in chemical synthesis (M. S. Klenov et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of 19-(tert-Butoxy)-19-oxononadecanoic acid and similar compounds are influenced by their functional groups and molecular structure. Research on tert-butyl nitrite as a N1 synthon in multicomponent reactions underscores the compound's reactivity and potential for creating complex molecules, illustrating the diverse reactivity patterns these compounds can exhibit (Prasenjit Sau et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are fundamental for determining a compound's suitability for various applications. Research on perfluoro-tert-butyl homoserine emphasizes the role of fluorination in enhancing hydrophobicity and stabilizing proteins, highlighting how physical properties can be tuned for specific applications (Caitlin M. Tressler, Neal J. Zondlo, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, are critical for the practical application of any chemical compound. Studies on the synthesis and properties of related compounds provide insights into how chemical properties can be manipulated to achieve desired outcomes, such as the creation of new materials or the development of drugs (S. Orlandi et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 19-(tert-Butoxy)-19-oxononadecanoic acid, while not directly studied, shares structural similarities with compounds that have been synthesized and characterized for various applications in chemical research. For instance, the synthesis of perfluoro-tert-butoxy (PFTB) tagged analogues of biochemically relevant compounds has been explored. These compounds are characterized by their flexible alkoxy linker connecting the PFTB to the biochemical scaffold, facilitating the free motion of the fluorinated moiety. This structure results in an intense and sharp 19F NMR singlet signal in an aqueous environment, fitting the requirements for potential use as a probe in 19F magnetic resonance imaging applications in the clinical field (Orlandi et al., 2020).

Applications in NMR Spectroscopy

19F NMR Spectroscopy

Highly fluorinated amino acids, similar in functionality to 19-(tert-Butoxy)-19-oxononadecanoic acid, have been shown to stabilize proteins and complexes with proteins via enhanced hydrophobicity. They provide novel methods for the identification of specific molecular events in complex solutions through selective detection by 19F NMR. This is because of the absence of native 19F signals in biological contexts, allowing for unique applications in probing biological processes (Tressler & Zondlo, 2017).

Chemical Reactivity and Applications

Chemical Reactivity

Compounds featuring tert-butoxy groups have been employed as tert-butoxycarbonylation reagents for various substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. These reactions are known to proceed chemoselectively and yield high results under mild conditions, indicating the potential reactivity and utility of 19-(tert-Butoxy)-19-oxononadecanoic acid in similar chemical transformations (Saito et al., 2006).

Mecanismo De Acción

Target of Action

19-(tert-Butoxy)-19-oxononadecanoic acid is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .

Mode of Action

The compound, as a non-cleavable linker, attaches the antibody to the drug . The antibody component of the ADC binds to specific receptors (antigens) on the surface of cancer cells. Once bound, the ADC-antigen complex is internalized into the cancer cell where the drug is released . The drug then interacts with its target, leading to cell death .

Biochemical Pathways

It’s known that the drug component of the adc, once released inside the cancer cell, can interfere with cell division and growth, leading to cell death .

Pharmacokinetics

The pharmacokinetics of 19-(tert-Butoxy)-19-oxononadecanoic acid are largely determined by the properties of the ADC it is part of . The ADC is designed to be stable in the bloodstream but to release the drug once inside the target cell . This selective delivery enhances the bioavailability of the drug at the target site while minimizing exposure to healthy cells .

Result of Action

The primary result of the action of 19-(tert-Butoxy)-19-oxononadecanoic acid is the selective delivery of a cytotoxic drug to cancer cells . This leads to the death of the cancer cells while sparing healthy cells, thereby reducing the side effects often associated with chemotherapy .

Action Environment

The efficacy and stability of 19-(tert-Butoxy)-19-oxononadecanoic acid, as part of an ADC, can be influenced by various environmental factors. These include the presence and density of the target antigen on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue .

Safety and Hazards

Direcciones Futuras

The future directions of “19-(tert-Butoxy)-19-oxononadecanoic acid” could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Propiedades

IUPAC Name |

19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOMLKAJPPULBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-(tert-Butoxy)-19-oxononadecanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)